molecular formula C8H10ClN3O B1523175 3-Amino-1-[(4-chlorophenyl)methyl]urea CAS No. 83375-00-2

3-Amino-1-[(4-chlorophenyl)methyl]urea

Cat. No. B1523175
CAS RN: 83375-00-2
M. Wt: 199.64 g/mol
InChI Key: ASLCMAGECHMPBO-UHFFFAOYSA-N
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Description

3-Amino-1-[(4-chlorophenyl)methyl]urea is a chemical compound with the CAS Number 83375-00-2 . Its molecular weight is 199.64 . The IUPAC name for this compound is N-(4-chlorobenzyl)hydrazinecarboxamide . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Amino-1-[(4-chlorophenyl)methyl]urea is C8H10ClN3O . The InChI code for this compound is 1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) .


Physical And Chemical Properties Analysis

3-Amino-1-[(4-chlorophenyl)methyl]urea is a solid substance at room temperature . It has a melting point of 164-165°C .

Scientific Research Applications

Inhibition of Chitin Synthesis

Research indicates that certain urea derivatives, similar in structure to 3-Amino-1-[(4-chlorophenyl)methyl]urea, are effective in inhibiting chitin synthesis. This inhibition is particularly noted in the cuticle of insect larvae, contributing to their insecticidal effect. Such compounds do not affect chitinase activity, suggesting their primary action is inhibiting chitin synthesis rather than activating chitin degradation (Deul, Jong, & Kortenbach, 1978).

Clastogenicity and SCE Induction

Nitrosated urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have demonstrated potential in inducing chromosomal aberrations and sister-chromatid exchanges in cell studies. These effects are notable in their nitrosated forms, suggesting a role in genetic and cellular research (Thust, Mendel, Schwarz, & Warzok, 1980).

Osmolyte Interactions

In the study of osmolytes, urea derivatives, including 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been examined for their interactions with proteins. Research indicates a complex balance of denaturant and stabilizer effects in organisms, particularly marine species, that utilize urea and methylamines as osmolytes (Lin & Timasheff, 1994).

Corrosion Inhibition

Certain urea derivatives, including those similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their corrosion inhibition properties, particularly in mild steel. These compounds demonstrate effective corrosion inhibition, likely through adsorption and formation of protective layers on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Potential

Research on urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, has shown potential in cancer treatment. Studies indicate their cytotoxicity against certain cancer cells, suggesting a role in developing novel anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Urea Effects on Nucleic Acid Helix Formation

Urea derivatives are important in the study of nucleic acids and proteins, providing insights into their destabilization and folding mechanisms. This research helps understand how urea interacts with nucleic acid bases and contributes to the study of conformational changes in biological processes (Guinn et al., 2013).

Antimycobacterial Activity

Certain substituted urea derivatives show significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in developing new drugs against this pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Environmental Applications

Urea derivatives, similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their role in environmental applications like biodegradation. Their interactions in microbial communities and potential for degradation of environmental pollutants are areas of ongoing research (Breugelmans et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-amino-3-[(4-chlorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLCMAGECHMPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[(4-chlorophenyl)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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